4-Ethyl-6-methoxy-1,3,5-triazin-2-amine
Overview
Description
4-Ethyl-6-methoxy-1,3,5-triazin-2-amine is an organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound is characterized by the presence of an ethyl group at the fourth position, a methoxy group at the sixth position, and an amino group at the second position on the triazine ring. It has the molecular formula C6H10N4O and a molecular weight of 154.17 g/mol .
Mechanism of Action
Target of Action
Triazine compounds are generally known to interact with various biological targets, including enzymes and receptors, depending on their specific chemical structure .
Mode of Action
Triazine compounds typically interact with their targets through a variety of mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding .
Biochemical Pathways
Triazine compounds can influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The solubility of the compound in water and organic solvents such as methanol, ethanol, and dichloromethane suggests that it may have good bioavailability .
Result of Action
Triazine compounds can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine. For instance, the compound is stable under room temperature conditions . It can decompose and produce toxic gases when exposed to high temperatures or flames . Therefore, it should be stored in a cool, dry place away from heat sources .
Preparation Methods
The synthesis of 4-ethyl-6-methoxy-1,3,5-triazin-2-amine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of ethylamine with 2,4-dichloro-6-methoxy-1,3,5-triazine in the presence of a base such as sodium hydroxide can yield the desired compound. The reaction typically occurs in an organic solvent like ethanol or methanol at elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Ethyl-6-methoxy-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The amino group at the second position can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases, which are useful intermediates in organic synthesis.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Ethyl-6-methoxy-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new materials and catalysts.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Comparison with Similar Compounds
Similar compounds to 4-ethyl-6-methoxy-1,3,5-triazin-2-amine include other triazine derivatives such as:
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: This compound has a similar structure but with a methyl group instead of an ethyl group at the fourth position.
2-Amino-4,6-dimethoxy-1,3,5-triazine: This compound has methoxy groups at both the fourth and sixth positions.
2-Amino-4-ethyl-6-methyl-1,3,5-triazine: This compound has both an ethyl and a methyl group at the fourth and sixth positions, respectively.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other triazine derivatives.
Properties
IUPAC Name |
4-ethyl-6-methoxy-1,3,5-triazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-3-4-8-5(7)10-6(9-4)11-2/h3H2,1-2H3,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQFOCIYDGJNSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC(=N1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40220381 | |
Record name | 2-Ethyl-4-amino-6-methoxy-s-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40220381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701-78-0 | |
Record name | 4-Ethyl-6-methoxy-1,3,5-triazin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=701-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-4-amino-6-methoxy-s-triazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethyl-4-amino-6-methoxy-s-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40220381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethyl-6-methoxy-1,3,5-triazin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.783 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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